molecular formula C19H26N4O2 B2515214 N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide CAS No. 1384614-80-5

N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide

Cat. No.: B2515214
CAS No.: 1384614-80-5
M. Wt: 342.443
InChI Key: BSRUHHOGKVCVGG-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanocyclopentyl group, a morpholinylmethyl-substituted phenyl group, and an acetamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide typically involves multiple steps:

  • Formation of the Cyanocyclopentyl Intermediate: : The initial step involves the preparation of the cyanocyclopentyl intermediate. This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.

  • Introduction of the Morpholinylmethyl-Substituted Phenyl Group: : The next step involves the attachment of the morpholinylmethyl-substituted phenyl group. This can be done through a nucleophilic substitution reaction where the morpholinylmethyl group is introduced to a halogenated phenyl compound.

  • Coupling with Acetamide: : The final step is the coupling of the intermediate with acetamide. This can be achieved through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification methods such as crystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the nitrile group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl ring or the morpholinyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, HOBt for amide bond formation.

    Solvents: Common solvents include dichloromethane, methanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclopentyl)-2-({2-[(piperidin-4-yl)methyl]phenyl}amino)acetamide
  • N-(1-cyanocyclopentyl)-2-({2-[(pyrrolidin-4-yl)methyl]phenyl}amino)acetamide

Uniqueness

N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide is unique due to the presence of the morpholinyl group, which can impart distinct chemical and biological properties compared to similar compounds with different substituents. This uniqueness can influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[2-(morpholin-4-ylmethyl)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c20-15-19(7-3-4-8-19)22-18(24)13-21-17-6-2-1-5-16(17)14-23-9-11-25-12-10-23/h1-2,5-6,21H,3-4,7-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRUHHOGKVCVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CNC2=CC=CC=C2CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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